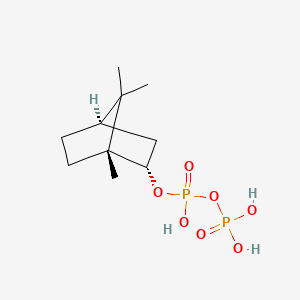
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated amino acids and their derivatives has been explored extensively. For instance, the DFT zwitterion model has been applied for the vibrational and electronic structure analysis of similar fluorinated amino acids, showcasing the importance of intra- and intermolecular hydrogen bonding in determining their stability and reactivity (Pallavi & Tonannavar, 2020). Moreover, methodologies for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, which could be adapted for fluorinated variants, have been developed to yield these compounds efficiently (Kitagawa et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and its analogs has been a subject of interest. For instance, studies on similar compounds utilizing DFT and ab initio Hartree-Fock methods have offered insights into their vibrational spectra, providing clues about their molecular geometry and electronic properties (Ye et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving fluorinated amino acids often exploit the unique reactivity of the fluorine atom to introduce modifications or enable specific interactions. For example, the synthesis and reactions of derivatives have been explored to understand the chemical behavior of these compounds under various conditions (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of fluorinated amino acids, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The crystal structure of closely related compounds has been determined, revealing the impact of fluorination on molecular packing and intermolecular interactions (Chen et al., 2016).
Applications De Recherche Scientifique
-
“2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid” has a CAS Number of 7656-31-7 . It’s a solid substance and should be stored in a dark place, sealed in dry, at room temperature . Its molecular weight is 199.18 .
- “2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid” is structurally similar to tyrosine , which is an amino acid with the formula 2-amino-3-(4-hydroxyphenyl)-propanoic acid . Tyrosine is important in the synthesis of proteins and has various biological functions.
- Another structurally similar compound, 2-Fluorophenylboronic acid , has been used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It has also been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- “2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid” is structurally similar to tyrosine , which is an amino acid with the formula 2-amino-3-(4-hydroxyphenyl)-propanoic acid . Tyrosine is important in the synthesis of proteins and has various biological functions.
- Another structurally similar compound, 2-Fluorophenylboronic acid , has been used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It has also been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIXBMNLWITCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
CAS RN |
7656-31-7 | |
| Record name | 2-Fluoro-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1',8'a]naphtho[2',1':4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside](/img/structure/B1209302.png)








![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)

![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)